![molecular formula C20H19BrN2O2 B3482997 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3482997.png)
6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide
Overview
Description
6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as BPIQ, is a chemical compound that is commonly used in scientific research. It belongs to the class of quinolinecarboxamides and is known for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to act by binding to certain proteins or enzymes in the body. For example, 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide can prevent the growth and proliferation of cancer cells. 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has also been found to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. For example, it has been found to induce cell cycle arrest and apoptosis in cancer cells. 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has also been found to inhibit the replication of certain viruses such as HIV and hepatitis C virus. In addition, 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to reduce inflammation and modulate the immune system.
Advantages and Limitations for Lab Experiments
6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological properties. However, 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide also has several limitations. For example, it can be toxic to certain cell lines at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide. One potential area of research is the development of 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide, which could lead to the discovery of new drug targets. Finally, the development of new synthesis methods for 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide could improve the efficiency and yield of its production.
Scientific Research Applications
6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anticancer, antiviral, and antimalarial activities. 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has also been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system. In addition, 6-bromo-N-isopropyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been found to inhibit the activity of certain enzymes such as topoisomerase and aldose reductase.
properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-N-propan-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-12(2)22-20(24)17-11-19(13-4-7-15(25-3)8-5-13)23-18-9-6-14(21)10-16(17)18/h4-12H,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGYFNDQWYOABX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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